molecular formula C21H28N2O3 B246942 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No.: B246942
M. Wt: 356.5 g/mol
InChI Key: BEAACCIGIHRHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in the treatment of certain diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bicyclo[2.2.1]hept-5-en-2-ylmethylamine): Shares the bicyclic structure but lacks the piperazine and methanone groups.

    (3,4-Dimethoxybenzoyl chloride): Contains the dimethoxyphenyl group but lacks the bicyclic and piperazine moieties.

Uniqueness

The uniqueness of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine lies in its combination of a bicyclic structure with a piperazine moiety and a methanone group. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H28N2O3/c1-25-19-6-5-17(13-20(19)26-2)21(24)23-9-7-22(8-10-23)14-18-12-15-3-4-16(18)11-15/h3-6,13,15-16,18H,7-12,14H2,1-2H3

InChI Key

BEAACCIGIHRHBV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3CC4CC3C=C4)OC

Origin of Product

United States

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